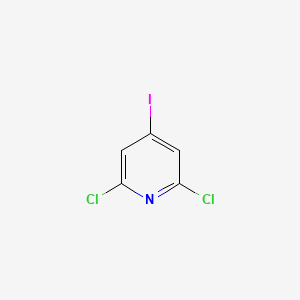

2,6-Dichloro-4-iodopyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Agrochemicals

The pyridine ring, a six-membered heterocyclic compound containing one nitrogen atom, is a fundamental structural motif in a vast array of functional molecules. nih.govtandfonline.com Its unique properties, including basicity, polarity, and the ability to form hydrogen bonds, make it a privileged scaffold in several scientific domains. mountainscholar.org

The pyridine nucleus is a key component in over 7,000 existing drug molecules of medicinal importance and is found in numerous natural products like alkaloids. mountainscholar.orgresearchgate.net The significance of this scaffold is underscored by its presence in a wide range of FDA-approved pharmaceuticals. researchgate.net In the US FDA database, 95 approved drugs are derived from pyridine or its reduced form, dihydropyridine. Current time information in Bangalore, IN.nih.govacs.org These therapeutics address a broad spectrum of diseases, from infectious diseases to chronic conditions. mountainscholar.orgCurrent time information in Bangalore, IN.nih.govacs.orgresearchgate.net The ability of the pyridine ring to act as a polar, ionizable aromatic molecule often helps to improve the solubility and bioavailability of drug candidates. chemrxiv.orgarkat-usa.org

The versatility of the pyridine scaffold allows for diverse substitution patterns, which enables medicinal chemists to fine-tune the pharmacological properties of molecules. researchgate.net This structural adaptability facilitates crucial drug-target interactions through various non-covalent bonds. acs.org

| Drug Name | Therapeutic Area |

|---|---|

| Isoniazid | Tuberculosis Current time information in Bangalore, IN.nih.govacs.org |

| Abiraterone Acetate (B1210297) | Prostate Cancer Current time information in Bangalore, IN.nih.govacs.org |

| Crizotinib | Cancer Current time information in Bangalore, IN.nih.govacs.org |

| Delavirdine | HIV/AIDS Current time information in Bangalore, IN.nih.govacs.org |

| Nifedipine | Hypertension Current time information in Bangalore, IN.nih.govacs.org |

| Piroxicam | Arthritis (NSAID) Current time information in Bangalore, IN.nih.govacs.org |

| Roflumilast | COPD Current time information in Bangalore, IN.nih.govacs.org |

The pyridine scaffold is one of the most extensively used heterocycles in drug design and discovery. Current time information in Bangalore, IN.nih.govacs.orgresearchgate.net Its incorporation into a lead molecule can significantly impact pharmacological activity, enhance biochemical potency, improve metabolic stability, and address issues with protein binding. Current time information in Bangalore, IN.acs.orgarkat-usa.orgacs.org The fusion of a pyridine nucleus is a critical synthetic strategy in the quest for new medicines. chemrxiv.orgarkat-usa.org The continuous interest in this heterocycle suggests that a growing number of new pharmaceuticals containing the pyridine scaffold are anticipated in the coming years. Current time information in Bangalore, IN.nih.govresearchgate.net Researchers are actively developing new analogues using pyridine templates to investigate their mechanisms of action and uncover new pharmaceutical leads. Current time information in Bangalore, IN.

The utility of pyridine derivatives extends significantly into the agrochemical industry, where they form the basis for many essential products. nih.govmountainscholar.orgresearchgate.netacs.orgchemrxiv.org The pyridine ring is a core component of major herbicides like paraquat (B189505) and diquat. nih.gov Furthermore, the synthesis of the widely used insecticide chlorpyrifos (B1668852) begins with the chlorination of pyridine. nih.govacs.org Pyridine-based compounds are also crucial in the formulation of fungicides. nih.govacs.org The neonicotinoids, a major class of insecticides, feature the pyridine moiety as a key structural element, valued for their high efficacy and broad insecticidal spectra. acs.org The adaptability of the pyridine structure allows for the creation of targeted and effective agricultural chemicals. chemrxiv.org

| Agrochemical Class | Example Compound/Precursor |

|---|---|

| Herbicides | Paraquat, Diquat nih.gov |

| Insecticides | Chlorpyrifos, Neonicotinoids (e.g., Imidacloprid) nih.govacs.org |

| Fungicides | Pyrithione-based compounds nih.gov |

Beyond life sciences, pyridine derivatives are integral to the development of advanced materials, particularly in the field of organic electronics. tandfonline.comthieme-connect.com These compounds are used as charge-transporting materials in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). thieme-connect.com In OLEDs, pyridine derivatives can function as electron-transporting materials, enhancing current efficiency and thermal stability. thieme-connect.com In PSCs, they can be used as hole-transporting materials to improve power conversion efficiency and long-term durability by enhancing the open-circuit voltage and hydrophobicity. thieme-connect.com The electronic properties of these materials can be finely tuned by modifying the substitution pattern on the pyridine ring. thieme-connect.com

Overview of Halogenation Strategies for Pyridine Systems

Halogenated pyridines are critical intermediates in organic synthesis, as the carbon-halogen bond serves as a versatile handle for subsequent functionalization through cross-coupling or nucleophilic substitution reactions. nih.govchemrxiv.org However, the direct halogenation of the pyridine ring presents significant challenges due to its inherent electronic properties.

The primary challenge in pyridine halogenation is controlling regioselectivity. The pyridine ring is an electron-deficient π-system, a consequence of the nitrogen atom's high electronegativity, which withdraws electron density from the ring carbons. nih.govgcwgandhinagar.com This electronic mismatch makes the ring significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions such as high temperatures and the use of strong acids or Lewis acid promoters. nih.govchemrxiv.orgquimicaorganica.org

When electrophilic substitution does occur, it preferentially happens at the C-3 (or β) position. Attack at the C-2, C-4, or C-6 positions is disfavored because the resulting intermediate resonance structures would place a destabilizing positive charge on the electronegative nitrogen atom. gcwgandhinagar.comquimicaorganica.org Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), which occurs preferentially at the C-2 and C-4 (α and γ) positions. tandfonline.com

Given these inherent reactivity patterns, chemists have developed several strategies to achieve regioselective halogenation at different positions:

C-3 Halogenation : This is typically achieved via electrophilic aromatic substitution, though conditions are often harsh. nih.govchemrxiv.org Newer methods involve a ring-opening/closing sequence where the pyridine is temporarily converted into a more reactive azatriene intermediate (a Zincke imine), which undergoes regioselective halogenation under mild conditions before the ring is reformed. chemrxiv.org

C-2 Halogenation : A common strategy is to first convert the pyridine to its N-oxide. nih.gov The N-oxide activates the ring towards electrophilic attack, particularly at the C-2 and C-4 positions. gcwgandhinagar.com Subsequent treatment with halogenating agents like POCl₃ can then install a halogen at the C-2 position with high regioselectivity under mild conditions. acs.orgnih.gov

C-4 Halogenation : Accessing the 4-position can be more challenging. nih.gov Strategies include metalation-trapping sequences that utilize directing groups. nih.gov Another innovative, two-step approach involves the installation of a specially designed phosphine (B1218219) reagent at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govchemrxiv.orgacs.org

The compound 2,6-dichloro-4-iodopyridine is a prime example of a polysubstituted halopyridine whose synthesis requires a multi-step, strategic approach to overcome these regioselectivity challenges. A scalable, four-step synthesis has been developed, highlighting its role as a versatile intermediate for creating complex, trisubstituted pyridines. nih.govacs.orgacs.org

Traditional Electrophilic Aromatic Substitution (EAS) Limitations

The direct halogenation of pyridine via electrophilic aromatic substitution (EAS) is notoriously challenging. nih.govpearson.com The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. nih.govwikipedia.orggcwgandhinagar.com This inherent lack of reactivity often necessitates harsh reaction conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to low yields and a lack of regioselectivity. nih.govchemrxiv.orgnsf.govnih.gov Furthermore, the nitrogen atom can be protonated or complex with Lewis acids, further deactivating the ring and complicating the reaction. pearson.comgcwgandhinagar.com Consequently, EAS reactions on unsubstituted pyridines are often impractical for the controlled synthesis of specific halopyridine isomers. gcwgandhinagar.com

Metalation-Halogenation Sequences

To overcome the limitations of EAS, metalation-halogenation sequences have been developed as a more reliable method for the regioselective synthesis of halopyridines. nih.govchemrxiv.org These methods typically involve the deprotonation of a pyridine derivative with a strong base, such as an organolithium reagent, to form a highly reactive pyridyl anion. This intermediate can then be trapped with an electrophilic halogen source (e.g., I₂, Br₂, or Cl₂) to introduce a halogen at a specific position. nih.gov The regioselectivity of the deprotonation is often controlled by the presence of directing groups on the pyridine ring. nih.govchemrxiv.orgresearchgate.net

Emerging Methods for Selective Halogenation

Recent research has focused on the development of novel and more versatile methods for the selective halogenation of pyridines. nih.govmountainscholar.org One promising approach involves the use of designed phosphine reagents that can be installed at the 4-position of pyridines to form phosphonium salts. nih.govacs.orgresearchgate.net These salts can then be displaced by halide nucleophiles in a process that allows for the halogenation of a broad range of unactivated pyridines, including complex pharmaceutical molecules. nih.govacs.orgresearchgate.net Another innovative strategy employs a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, enabling the highly regioselective 3-halogenation of pyridines under mild conditions. chemrxiv.orgnsf.govnih.govresearchgate.net

Specific Context of this compound

Identification as a Versatile Building Block

This compound has emerged as a particularly valuable and versatile building block in organic synthesis. acs.orgnih.govacs.org Its utility is underscored by its role as a key intermediate in the preparation of a variety of polysubstituted pyridines. acs.orgnih.govacs.org The presence of three distinct halogen atoms at specific positions on the pyridine ring allows for a stepwise and regioselective elaboration of the molecule, providing access to complex di- and trisubstituted pyridine derivatives. acs.orgnih.govacs.org This has led to its use in the development of novel compounds for applications in medicinal chemistry and materials science. chemimpex.com

Unique Halogenated Structure and Reactivity

The unique arrangement of halogens in this compound dictates its reactivity. acs.org The iodine atom at the 4-position is the most reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl or other organic group at this position. researchgate.net The two chlorine atoms at the 2- and 6-positions are less reactive but can undergo nucleophilic aromatic substitution under more forcing conditions. acs.org This differential reactivity enables a sequential functionalization strategy, where the iodine is first displaced, followed by manipulation of the chloro substituents, leading to the synthesis of fully differentiated 2,4,6-trisubstituted pyridines. acs.org

A convenient and scalable four-step synthesis of this compound has been developed, making this important intermediate more accessible for a broad range of chemical applications. acs.orgnih.gov

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 98027-84-0 | C₅H₂Cl₂IN | 273.89 | Versatile building block with three distinct halogen atoms. ambeed.comnih.gov |

| This compound-3-carbaldehyde | 1309866-36-1 | C₆H₂Cl₂INO | 301.89 | A derivative with an aldehyde group for further functionalization. biosynth.com |

| This compound-3-carboxylic acid | 343781-55-5 | C₅H₂Cl₂INO₂ | Not specified | A carboxylic acid derivative for amide coupling and other transformations. cymitquimica.com |

| 2,3-Dichloro-4-iodopyridine | 889865-45-6 | C₅H₂Cl₂IN | 273.88 | An isomeric compound with a different substitution pattern. guidechem.com |

| 2,6-Dichloro-3-iodopyridine | 148493-37-2 | C₅H₂Cl₂IN | Not specified | Another isomer with distinct reactivity. cymitquimica.com |

| 2,6-Dichloro-4-hydroxypyridine | 17228-74-9 | C₅H₃Cl₂NO | 163.99 | A related compound with a hydroxyl group instead of iodine. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSKFMPSBUAUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471453 | |

| Record name | 2,6-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-84-0 | |

| Record name | 2,6-Dichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dichloro 4 Iodopyridine

Established Synthetic Routes

The development of a practical and scalable synthesis is crucial for the utility of 2,6-dichloro-4-iodopyridine as a chemical building block. Research has led to a reliable multi-step approach that can be performed on a multigram scale. acs.orgacs.org

The sequence begins with the conversion of citrazinic acid to methyl 2,6-dichloroisonicotinate. acs.org This is followed by saponification to yield the corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. acs.org The acid is then subjected to a Curtius rearrangement, which converts the carboxylic acid moiety into an amino group, affording 2,6-dichloro-4-aminopyridine. acs.orgacs.org The final step involves the diazotization of the 4-amino group, followed by a Sandmeyer-type reaction with aqueous potassium iodide to introduce the iodine atom at the 4-position, yielding the final product, this compound. acs.org

Table 1: Four-Step Scalable Synthesis of this compound acs.org

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Citrazinic acid | a) POCl₃, Me₄NCl, Δb) CH₃OH | Methyl 2,6-dichloroisonicotinate | 76% |

| 2 | Methyl 2,6-dichloroisonicotinate | LiOH, THF/H₂O | 2,6-Dichloroisonicotinic acid | 100% |

| 3 | 2,6-Dichloroisonicotinic acid | a) (COCl)₂, CH₂Cl₂b) NaN₃c) TFA, Δd) K₂CO₃, CH₃OH | 2,6-Dichloro-4-aminopyridine | 78% |

This interactive table summarizes the key steps, reagents, products, and yields in the established scalable synthesis.

The established synthetic route relies on readily available and inexpensive starting materials. acs.org The primary precursor is citrazinic acid, a derivative of pyridine (B92270). acs.org A series of common laboratory reagents are utilized throughout the multi-step process to facilitate the necessary chemical transformations.

Table 2: Key Precursors and Reagents acs.org

| Compound Name | Role in Synthesis |

|---|---|

| Citrazinic acid | Initial starting material |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent |

| Methanol (CH₃OH) | Quenching agent, solvent |

| Lithium hydroxide (B78521) (LiOH) | Saponification reagent |

| Oxalyl chloride ((COCl)₂) | Activates carboxylic acid for Curtius rearrangement |

| Sodium azide (B81097) (NaN₃) | Azide source for Curtius rearrangement |

| Trifluoroacetic acid (TFA) | Used during Curtius rearrangement |

| Potassium carbonate (K₂CO₃) | Base for hydrolysis |

| Sodium nitrite (B80452) (NaNO₂) | Diazotization agent |

This interactive table lists the essential starting materials and reagents required for the synthesis of this compound.

Halogenation Procedures Leading to this compound

The introduction of halogen atoms onto the pyridine ring is a fundamental aspect of synthesizing the target compound. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions and resulting in mixtures of products. nih.govnih.govchemrxiv.org Therefore, specific strategies are employed to achieve the desired 2,6-dichloro-4-iodo substitution pattern.

Direct halogenation of the pyridine C-H bond is an electronically mismatched process that typically requires forcing conditions, such as the use of elemental halides with strong acids at elevated temperatures. nih.govchemrxiv.org An alternative approach involves the halogenation of pre-functionalized pyridine rings. For instance, the synthesis of 2,6-dichloropyridine (B45657) can be achieved by reacting 2-chloropyridine (B119429) with chlorine at high temperatures in the absence of a catalyst. google.com

In the context of this compound synthesis, a common and effective strategy is to start with a pyridine derivative that is already oxygenated at the 2- and 6-positions, such as citrazinic acid (2,6-dihydroxyisonicotinic acid). acs.org The hydroxyl groups activate these positions for substitution. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the hydroxyl groups with chlorine atoms, a crucial step in forming the 2,6-dichloro framework. acs.orgacs.org This method bypasses the challenges of direct C-H chlorination on an unactivated pyridine ring.

Achieving the specific placement of iodine at the 4-position of the 2,6-dichloropyridine ring requires highly regioselective methods.

The most established route to this compound achieves regioselectivity by installing a functional group at the 4-position that can be chemically converted to iodide. The synthesis starting from citrazinic acid utilizes a 4-carboxylic acid group which is transformed into a 4-amino group via a Curtius rearrangement. acs.org The position of the amino group then directs the iodination to the C4 position through a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by an iodide ion from potassium iodide. acs.org

Other general methods for the regioselective iodination of chlorinated aromatic compounds have been developed, which could be potentially applicable. For example, the use of elemental iodine with various silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), can generate a potent electrophilic iodine species. uky.edunih.gov These reagents have been shown to selectively iodinate chlorinated phenols, anisoles, and anilines, with the regioselectivity influenced by the specific silver salt and reaction conditions. uky.edunih.gov Furthermore, palladium-catalyzed C-H iodination, directed by a coordinating group on the substrate, represents a modern approach to achieving high regioselectivity. nih.gov

In addition to electrophilic methods, radical-based approaches for direct C-H iodination have been explored for various heterocyclic compounds. A protocol has been developed for the direct C-H iodination of pyridines, quinolines, and other related heterocycles. rsc.org This method proceeds via a radical mechanism and has been shown to result in the iodination of pyridines at the C3 and C5 positions. rsc.org While this specific protocol does not yield the 4-iodo isomer required for the target compound, it demonstrates the feasibility of radical-based pathways for the direct iodination of the pyridine core. rsc.org

Regioselective Iodination Methods

Electrochemical Oxidative Iodination

Electrochemical oxidative iodination represents a green and efficient alternative to traditional iodination methods, which often rely on harsh and toxic oxidizing agents. mdpi.com This technique utilizes electrons as the primary reactant to convert an iodine source, typically iodide ions (I⁻), into a reactive iodinating species. mdpi.comrsc.org The process is generally carried out in an electrochemical cell, and by controlling the electrode potential, it is possible to generate specific iodinating agents like molecular iodine (I₂) or hypoiodous acid (HIO) in situ. mdpi.com

The fundamental principle involves the anodic oxidation of iodide. At the anode, iodide ions are oxidized to form iodine. This electrochemically generated iodine can then react with the substrate, 2,6-dichloropyridine, via an electrophilic substitution reaction to yield this compound. The process avoids the need for chemical oxidants, reducing waste and improving the safety profile of the synthesis. mdpi.comrsc.org

Recent studies have focused on iodine-mediated electrochemical reactions to achieve various oxidative coupling reactions, highlighting the versatility of electrogenerated hypervalent iodine reagents as powerful mediators in organic synthesis. rsc.orgnih.gov These electrocatalytic approaches can be performed in undivided cells, sometimes using catalytic amounts of an iodoarene to facilitate the reaction, making the process more atom-economical. nih.gov

Table 1: Key Features of Electrochemical Oxidative Iodination

| Feature | Description |

|---|---|

| Reactants | 2,6-Dichloropyridine, Iodide Source (e.g., KI, NaI) |

| Method | Anodic oxidation of iodide to generate an active iodinating species |

| Key Advantage | Avoids the use of chemical oxidants; environmentally friendly |

| Control | Potentiostatic conditions allow for selective generation of I₂ or HIO |

| Cell Type | Can be performed in divided or undivided electrochemical cells |

Ultrasound-Assisted Iodination Techniques

Ultrasound-assisted synthesis has emerged as a significant tool in green chemistry, capable of accelerating chemical reactions, increasing yields, and reducing reaction times. nih.govresearchgate.net The application of ultrasonic irradiation in iodination reactions leverages the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with transient high temperatures and pressures, enhancing mass transfer and promoting the chemical transformation. researchgate.netmdpi.com

For the synthesis of this compound, an ultrasound-assisted approach would involve subjecting a mixture of 2,6-dichloropyridine, an iodine source (such as molecular iodine), and a suitable oxidant in a solvent to ultrasonic irradiation. nih.gov Research on the iodination of similar N-fused heterocyclic scaffolds, like imidazo[1,2-α]pyridines, has demonstrated that ultrasound significantly improves reaction efficiency compared to conventional heating methods. nih.gov This technique is often compatible with green solvents, further enhancing its environmental credentials. nih.govrsc.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Iodination

| Parameter | Conventional Heating | Ultrasound-Assisted Method |

|---|---|---|

| Energy Source | Thermal | Acoustic Cavitation |

| Reaction Time | Hours | Minutes to a few hours researchgate.net |

| Yield | Moderate to Good | Good to Excellent researchgate.netmdpi.com |

| Conditions | Often requires elevated temperatures | Can often be performed at ambient temperature nih.gov |

| Environmental Impact | Higher energy consumption | Lower energy consumption, "greener" profile |

Solvent-Free Iodination Approaches

Solvent-free reaction conditions (SFRC) offer a compelling approach to green synthesis by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. researchgate.net In the context of producing this compound, a solvent-free method would typically involve the direct mixing of the solid or liquid reactants.

The procedure involves grinding the aromatic substrate (2,6-dichloropyridine) with an iodinating agent, such as molecular iodine, and an oxidant like aqueous hydrogen peroxide (H₂O₂). researchgate.net The reaction mixture is then stirred, often at a slightly elevated temperature, to facilitate the transformation. This methodology has been successfully applied to the iodination of various activated and deactivated aromatic compounds. researchgate.net The absence of a solvent can lead to higher reaction rates, cleaner product profiles, and simplified workup procedures, making it a highly efficient and environmentally benign synthetic option.

Halogen Exchange Reactions in Pyridines

Halogen exchange reactions, particularly the Finkelstein reaction, are a cornerstone for the synthesis of iodoarenes from the corresponding aryl chlorides or bromides. manac-inc.co.jpwikipedia.org These reactions are of major importance as they can convert less reactive aryl chlorides into more reactive aryl iodides, which are valuable intermediates in cross-coupling reactions. frontiersin.orgnih.gov For pyridine systems, the electron-deficient nature of the ring can facilitate nucleophilic aromatic substitution, making halogen exchange a viable synthetic route. manac-inc.co.jp

The reaction typically involves treating the chloro- or bromo-substituted pyridine with an iodide salt, such as sodium iodide or potassium iodide. wikipedia.org While the reaction on non-activated aryl halides can be challenging, it can be promoted through catalysis, often using copper or nickel complexes. wikipedia.orgnih.gov

Acid-Mediated Nucleophilic Halogen Exchange

A particularly effective method for the synthesis of this compound is acid-mediated nucleophilic halogen exchange. This approach provides a direct conversion of a precursor like 2,4,6-trichloropyridine (B96486) or 4-amino-2,6-dichloropyridine (B16260) (after diazotization) to the desired product. One documented procedure describes the conversion of pyridyl chlorides into their corresponding iodides in good to high yields using sodium iodide in the presence of an acid. researchgate.net

This method is advantageous as it avoids the use of transition metal catalysts and often proceeds under relatively mild conditions. The acid serves to activate the pyridine ring towards nucleophilic attack by the iodide ion. For a substrate like 2,6-dichloropyridine, direct iodination at the 4-position is the primary goal, but if starting from a 4-substituted precursor (like a 4-chloro or 4-bromo group), the halogen exchange provides a regioselective pathway to introduce the iodine atom. researchgate.net The reaction is driven by the nucleophilic displacement of a chloride or bromide ion by an iodide ion. researchgate.net

Considerations for Scalability and Efficiency in Synthesis

When transitioning a synthetic procedure from the laboratory to an industrial scale, several factors related to scalability and efficiency become paramount. For the synthesis of this compound, an ideal process must be cost-effective, safe, high-yielding, and environmentally sustainable.

Atom Economy and Yield: Halogen exchange reactions, such as the acid-mediated nucleophilic exchange, can be highly efficient, offering high yields and regioselectivity, which is crucial for minimizing waste and simplifying purification. researchgate.net

Cost and Availability of Reagents: The choice of starting material is critical. A scalable synthesis would preferably start from readily available and inexpensive precursors. Methods that use simple reagents like sodium iodide and common acids are generally more cost-effective than those requiring complex catalysts. researchgate.net

Reaction Conditions: Processes that operate under mild conditions (moderate temperatures and atmospheric pressure) are more scalable as they require less specialized equipment and are inherently safer. Solvent-free approaches and ultrasound-assisted techniques that can be performed at ambient temperatures are particularly attractive in this regard. nih.govresearchgate.net

Green Chemistry Principles: The efficiency of a modern synthetic process is also measured by its environmental impact. Electrochemical methods eliminate the need for chemical oxidants, producing only hydrogen gas as a byproduct. nih.gov Similarly, solvent-free and ultrasound-assisted methods reduce energy consumption and waste generation, aligning with the principles of green chemistry. nih.gov

Process Simplification: One-pot reactions or procedures with simple workups are highly desirable for large-scale production as they reduce processing time and operational complexity. researchgate.net

A convenient and scalable synthesis of this compound has been described, emphasizing the importance of a practical and efficient route for producing this valuable chemical intermediate. researchgate.net The selection of a specific synthetic methodology will ultimately depend on a balance of these factors, including the desired scale of production, available equipment, and economic constraints.

Reactivity and Derivatization of 2,6 Dichloro 4 Iodopyridine

Cross-Coupling Reactions at the C-4 Position

Palladium-catalyzed cross-coupling reactions are paramount in constructing carbon-carbon bonds, and 2,6-dichloro-4-iodopyridine serves as an excellent substrate for these transformations. The distinct electronic and steric environments of the halogen atoms, combined with the inherent reactivity differences (C-I > C-Br > C-Cl) in oxidative addition to palladium(0) catalysts, facilitate highly regioselective reactions at the C-4 iodo position, leaving the two C-Cl bonds intact for potential subsequent modifications. libretexts.orgrsc.org

The Suzuki-Miyaura reaction is a widely utilized method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. For this compound, this reaction proceeds with exceptional selectivity at the C-4 position.

A variety of palladium catalysts and ligands have been developed to effectively mediate the Suzuki-Miyaura coupling of halo-heterocycles. The choice of the catalytic system is crucial for achieving high yields and turnover numbers. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.net

The efficiency of these catalysts is often enhanced by the addition of specific ligands. Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective as they facilitate the oxidative addition step and stabilize the active palladium(0) species. Notable ligands include triarylphosphines like triphenylphosphine (B44618) (PPh₃) and sterically hindered alkylphosphines such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃). N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, promoting high catalytic activity for challenging substrates. nih.govnih.gov The selection of a suitable base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF), and an appropriate solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, is also critical for the reaction's success. rsc.orgnih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines This table is interactive. Click on the headers to sort.

| Palladium Precursor | Ligand | Typical Base | Solvent System |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | DMF |

| PdCl₂(dppf) | - | Na₂CO₃ | Methanol |

| Pd(PEPPSI)-IPr | - | K₃PO₄ | Dioxane |

The Suzuki-Miyaura coupling of this compound is compatible with a wide range of boronic acid and boronate ester partners. This versatility allows for the introduction of diverse aryl, heteroaryl, and even alkyl groups at the C-4 position. The reaction generally proceeds in good to excellent yields with both electron-rich and electron-deficient arylboronic acids. nih.gov Functional groups such as aldehydes, nitriles, and alkenes on the boronic acid partner are well-tolerated under optimized conditions. nih.gov This broad scope makes the reaction a powerful tool for generating libraries of 4-substituted-2,6-dichloropyridines, which are valuable intermediates for pharmaceuticals and materials science. rsc.orgnih.gov

The high regioselectivity observed in the cross-coupling reactions of this compound is governed by the differential reactivity of the carbon-halogen bonds toward oxidative addition with palladium(0) catalysts. The bond dissociation energy of the C–X bond plays a crucial role, following the general trend C–I < C–Br < C–Cl. rsc.org Consequently, the weaker C–I bond at the C-4 position undergoes oxidative addition much more readily than the stronger C–Cl bonds at the C-2 and C-6 positions. libretexts.org This intrinsic reactivity difference allows for the selective formation of the C-4 coupled product, leaving the chloro substituents untouched for further functionalization if desired. Studies on various di- and polyhalogenated pyridines consistently demonstrate that palladium catalysts preferentially react at the position bearing the heavier halogen. For instance, 2-chloro-4-iodopyridine (B15674) undergoes selective cross-coupling at the C-4 position. nih.gov This predictable site preference is a cornerstone of synthetic strategies involving polyhalogenated heterocycles. rsc.org

The Sonogashira coupling is a fundamental reaction for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, the Sonogashira reaction provides a direct route to 4-alkynyl-2,6-dichloropyridines. Similar to the Suzuki coupling, the reaction occurs with high regioselectivity at the C-4 iodo position due to the greater reactivity of the C–I bond. researchgate.netlibretexts.org The reaction tolerates a variety of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups. Standard conditions often involve a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) which also often serves as the solvent. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling of this compound This table is interactive. Click on the headers to sort.

| Component | Example Reagents | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Ligand | PPh₃ | Stabilizes Pd(0) |

| Base | Et₃N, DBU | Alkyne deprotonation, HCl scavenger |

| Solvent | Et₃N, DMF, Toluene | Reaction Medium |

| Alkyne Partner | Phenylacetylene, 1-Heptyne, Trimethylsilylacetylene | Coupling Partner |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.org It is a highly versatile and functional group tolerant method for creating C-C bonds. organic-chemistry.org Although the toxicity of organotin reagents is a drawback, the Stille reaction is often reliable for substrates where other coupling methods may be less effective. organic-chemistry.org

In the context of this compound, the Stille reaction would couple an organostannane regioselectively at the C-4 position. The reaction mechanism, like other palladium-catalyzed couplings, proceeds via oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the halide partner follows the familiar I > Br > OTf >> Cl trend, ensuring high selectivity for the iodo-position. libretexts.org A variety of organostannanes, including vinyl-, aryl-, and heteroarylstannanes, can be used. Typical catalytic systems consist of a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand like triphenylphosphine (PPh₃) or triphenylarsine (B46628) (AsPh₃) in a non-polar solvent like THF or toluene. nih.govorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling Reactions

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of two electron-withdrawing chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions typically occur at the C2 and C6 positions, where the chlorine atoms are located.

Amination reactions are a critical class of SNAr reactions that introduce nitrogen-containing functional groups onto the pyridine core.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While traditionally a cross-coupling reaction, its application in the context of SNAr on chloro-substituted pyridines is a powerful strategy. This method allows for the amination of the C2 and C6 positions of the this compound scaffold, often after the C4 position has been functionalized via a different cross-coupling reaction. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

Selective N-arylation and N-alkylation at the C2 and C6 positions can be achieved through SNAr reactions with primary or secondary amines. The reaction conditions, such as temperature and the nature of the base, can be tuned to control the degree of substitution. It is possible to achieve mono- or di-substitution depending on the stoichiometry of the nucleophile and the reaction parameters. The greater electrophilicity of the C2 and C6 positions makes them prime targets for nucleophilic attack by amines.

Beyond amines, the chlorine atoms at the C2 and C6 positions of this compound can be displaced by a variety of other nucleophiles. These include alkoxides, thiolates, and stabilized carbanions. These SNAr reactions provide a versatile platform for introducing a wide range of functional groups onto the pyridine ring, further expanding the synthetic utility of this compound. The regioselectivity of these reactions is dictated by the electron-deficient nature of the positions ortho and para to the ring nitrogen.

Table 2: Summary of Reactivity of this compound

| Position | Halogen | Primary Reaction Type | Typical Reagents |

| C4 | Iodine | Cross-Coupling | Alkenes (Heck), Organozinc reagents (Negishi) |

| C2, C6 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates |

Amination Reactions

Metalation Reactions and Subsequent Electrophilic Trapping

Metalation, particularly lithiation, is a powerful tool for the C-H functionalization of aromatic and heteroaromatic compounds. In the context of polysubstituted pyridines like this compound, these reactions provide a pathway to introduce additional substituents by creating a nucleophilic carbon center that can be trapped with various electrophiles.

Directed ortho metalation (DoM) is a strategy where a substituent on an aromatic ring, known as a directing metalating group (DMG), directs deprotonation by an organolithium base to an adjacent position. While halogens are typically weak DMGs, the iodo group in iodopyridines can successfully direct lithiation.

The reaction of substituted pyridines with strong bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is a common method to generate lithiated intermediates. These hindered amide bases are often preferred over alkyllithiums (e.g., n-BuLi) to prevent nucleophilic addition to the pyridine ring's C=N bond. In the case of halo-pyridines, LDA has been shown to effectively achieve metalation, often ortho to a directing halogen atom.

For instance, the metalation of 2,6-dichloropyridine (B45657) using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) occurs with high regioselectivity at the 4-position, demonstrating that even in the absence of an iodo group, the C-4 position can be selectively deprotonated under specific conditions. The presence of the iodo group at C-4 in this compound, however, significantly influences the site of metalation, directing it to the adjacent C-3 or C-5 positions.

Table 1: Examples of Directed Metalation in Halogenated Pyridines

| Substrate | Base | Conditions | Position of Metalation | Subsequent Reaction | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-3-iodopyridine | LDA | THF, -75 °C | C-2 (ortho to F) | Trapping with electrophile | 2-Fluoro-3-iodo-4-substituted pyridine | High | |

| 2-Chloro-3-iodopyridine | LDA | THF, -75 °C | C-4 (ortho to Cl) | Trapping with electrophile | 2-Chloro-3-iodo-4-substituted pyridine | High |

This table illustrates metalation strategies on related halopyridine structures, providing context for the reactivity of this compound.

A significant aspect of the lithiation of iodopyridines is the phenomenon of "halogen dance" or ortho-migration. Research has shown that metalation of iodopyridines with LDA at low temperatures can initially occur ortho to the directing iodo group. However, this initially formed lithio-intermediate can rapidly rearrange to a more thermodynamically stable species where the lithium and iodine atoms have swapped positions.

In the context of a molecule like this compound, lithiation would be expected to occur at the C-3 position (or the equivalent C-5), directed by the C-4 iodo group. This would generate 2,6-dichloro-4-iodo-3-lithiopyridine. This intermediate can then be trapped by an electrophile to yield a 3,4-disubstituted pyridine derivative. This process, involving initial lithiation followed by potential rearrangement and subsequent electrophilic capture, provides a versatile method for synthesizing highly substituted and functionalized pyridine rings.

Differentiation of Halogen Reactivity

The presence of three halogen atoms (one iodine, two chlorine) on the pyridine ring of this compound presents both opportunities and challenges for selective functionalization. The significant difference in the reactivity of the carbon-iodine bond versus the carbon-chlorine bonds is the primary basis for achieving selectivity.

The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making the iodine atom a better leaving group in various reactions, particularly in transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization of the C-4 position without affecting the chlorine atoms at C-2 and C-6.

Common strategies for selective functionalization include:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters preferentially occurs at the C-I bond. This allows for the introduction of aryl or vinyl substituents at the C-4 position.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction with terminal alkynes is highly selective for aryl iodides over chlorides, enabling the synthesis of 4-alkynylpyridines.

Negishi Coupling: The reaction of organozinc reagents with the substrate under palladium or nickel catalysis also proceeds selectively at the C-4 position.

Heck Coupling: The palladium-catalyzed reaction with alkenes can be performed selectively at the C-I bond.

These methods rely on the standard reactivity trend for halogens in oxidative addition to a low-valent transition metal center (I > Br > OTf >> Cl), which is the key step in the catalytic cycles of these reactions.

Table 2: Selective Cross-Coupling Reactions at the C-4 Position

| Reaction Type | Catalyst System | Reactants | Selective Position | Product Type | Ref |

|---|---|---|---|---|---|

| Sonogashira | Pd-based | Terminal Alkyne | C-4 | 4-Alkynyl-2,6-dichloropyridine | |

| Suzuki-Miyaura | Pd-based | Arylboronic Acid | C-4 | 4-Aryl-2,6-dichloropyridine |

While the iodine at C-4 is readily differentiated from the chlorines at C-2 and C-6, selectively functionalizing only one of the two chlorine atoms presents a significant challenge. The this compound molecule is symmetrical about the C-4/N axis, rendering the two chlorine atoms chemically equivalent.

Consequently, any reaction targeting the C-Cl bonds will typically react with both positions, leading to disubstitution. Achieving monosubstitution at either C-2 or C-6 requires breaking this symmetry. This could potentially be achieved by:

Steric Hindrance: Introducing a very bulky substituent at the C-4 position might sterically hinder one of the adjacent chlorine atoms more than the other with respect to an incoming reagent or catalyst, although this effect is likely to be small.

Statistical Control: Using sub-stoichiometric amounts of a reagent could lead to a mixture of unreacted, mono-substituted, and di-substituted products, from which the desired mono-substituted compound would need to be separated.

Directed Reactions: If the molecule is first functionalized at the C-3 position via a metalation strategy, the newly introduced group could potentially direct a subsequent reaction to the adjacent C-2 position over the more distant C-6 position.

However, achieving high selectivity for mono-functionalization at the chlorine positions without prior modification remains a difficult synthetic problem. Most nucleophilic aromatic substitution reactions would be expected to displace both chlorine atoms.

Applications As a Synthetic Intermediate for Complex Molecules

The unique electronic properties of the pyridine (B92270) ring, combined with the distinct reactivity of its iodine and chlorine substituents, establish 2,6-dichloro-4-iodopyridine as a powerful precursor for intricate molecular design. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, a feature that chemists can exploit to achieve remarkable regioselectivity.

Stepwise Elaboration to 2,4,6-Trisubstituted Pyridines

The synthesis of 2,4,6-trisubstituted pyridines from this compound is a prime example of controlled, stepwise elaboration. vdoc.pubacs.org The process hinges on the differential reactivity of the halogen atoms. The C4-iodo group readily participates in palladium-catalyzed reactions such as Sonogashira and Suzuki couplings, leaving the two C-Cl bonds at the C2 and C6 positions intact.

This initial, selective functionalization at the 4-position yields a 4-substituted-2,6-dichloropyridine intermediate. This intermediate can then undergo a second functionalization step, typically targeting the remaining chloro substituents. These subsequent reactions can include further cross-coupling, though often requiring more forcing conditions, or nucleophilic aromatic substitution (SNAr) to introduce a diverse range of substituents at the 2- and 6-positions. acs.orgnih.govnih.govacs.org This stepwise approach provides a reliable and convergent route to a variety of trisubstituted pyridines. vdoc.pubacs.org

Table 1: Stepwise Functionalization of this compound

| Step | Reaction Type | Position(s) Reacted | Typical Reagents | Resulting Intermediate |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C4 | Terminal Alkyne, Pd catalyst, Cu(I) | 4-Alkynyl-2,6-dichloropyridine |

| 1 | Suzuki Coupling | C4 | Boronic Acid, Pd catalyst, Base | 4-Aryl/Vinyl-2,6-dichloropyridine |

| 2 | Nucleophilic Substitution | C2 and/or C6 | Amines, Thiols, Alkoxides | 2,6-Disubstituted-4-functionalized pyridine |

Preparation of Fully Differentiated Pyridine Derivatives

The true synthetic power of this compound is realized in its ability to generate fully differentiated 2,4,6-trisubstituted pyridines, where three different functional groups are installed with complete regiochemical control. acs.org This is achieved by leveraging a sequence of orthogonal reactions.

The synthesis begins with the selective coupling at the C4-iodo position. Following this, the two chloro groups at C2 and C6 can be differentiated. For instance, a nucleophilic aromatic substitution can be performed under controlled conditions to replace just one of the two chloro-substituents. acs.orgnih.gov Research has shown that in reactions with certain nucleophiles, such as sulfoximines, substitution shows a strong preference for the C2 position over the C6 position, achieving a regioselectivity ratio as high as 19:1. nih.govchemrxiv.org This yields a 2,4-disubstituted-6-chloropyridine. This remaining chlorine atom can then be targeted in a final, separate reaction, such as a different cross-coupling or substitution, to install the third unique functional group. This capacity for sequential, site-selective reactions makes this compound an invaluable tool for creating complex pyridine derivatives that would be challenging to access through traditional condensation methods. acs.org

Construction of Advanced Heterocyclic Scaffolds

Beyond simple substitution, this compound serves as a key starting material for building more complex, fused heterocyclic systems. These advanced scaffolds are common cores in pharmacologically active compounds and functional materials.

Pyrrolo[2,3-c]pyridine-7-one Scaffold Synthesis

Chromenopyridine Scaffold Development

The chromenopyridine scaffold is another important heterocyclic system found in bioactive molecules. However, based on available literature, its synthesis has not been reported as starting from this compound. Synthetic strategies for this scaffold generally rely on precursors such as salicylaldehydes or chromones.

Synthesis of Other Fused Pyridyl Systems

Despite the lack of specific examples for the scaffolds mentioned above, this compound has been successfully employed in the synthesis of other important fused pyridyl systems. A notable example is the efficient, three-step synthesis of 1,3-dichloro-5,8-dihydroisoquinoline . researchgate.netresearchgate.net

This synthesis showcases a sophisticated application of modern catalytic methods:

Stille Cross-Coupling: The process begins with a Stille reaction, coupling this compound with tributyl(1-ethoxyvinyl)stannane. This reaction selectively targets the iodo position to introduce a vinyl ether moiety at C4.

Hydrolysis: The resulting enol ether is then hydrolyzed under acidic conditions to yield a 4-acetyl-2,6-dichloropyridine intermediate.

Ring-Closing Metathesis: The key ring-forming step is a ring-closing metathesis (RCM) reaction, which constitutes a novel approach to constructing the fused ring. researchgate.net This step creates the new carbocyclic ring fused to the original pyridine core, yielding the final dihydroisoquinoline product.

This synthetic route highlights how this compound can be elaborated with functionalities that are then used in powerful cyclization reactions to build advanced heterocyclic structures. researchgate.netresearchgate.net

Precursor to Biologically Relevant Molecules

The unique structural features of this compound make it a valuable starting material for the synthesis of a wide range of biologically active compounds. chemimpex.comnih.govtargetmol.comresearchgate.net The differential reactivity of the halogen substituents allows for selective, stepwise modifications, enabling the construction of intricate molecular architectures. nih.gov

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the creation of various pharmaceutical compounds. chemimpex.comnih.govresearchgate.net Its utility stems from the ability to selectively substitute the iodine and chlorine atoms through cross-coupling reactions and other transformations. This allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for drug discovery. For instance, it is employed in the synthesis of intermediates for potential anti-cancer agents and antibiotics, where the pyridine core and its substituents are essential for biological activity. chemimpex.com The stepwise elaboration of this compound to form 2,4,6-trisubstituted pyridines demonstrates its practical application in creating complex molecules from a readily accessible starting material. nih.gov

Development of Agrochemicals

In the field of agricultural science, this compound is utilized as a precursor for the development of novel agrochemicals, including herbicides and fungicides. chemimpex.com The halogenated pyridine scaffold is a common feature in many effective agrochemicals, and the ability to modify this structure allows for the fine-tuning of activity, selectivity, and environmental persistence. Research in this area focuses on creating new compounds that can help improve crop yields and protect against various pests and diseases. chemimpex.com The development of new pyridine-based agrochemicals is an ongoing area of research, with a focus on creating more effective and environmentally benign products.

Analogs of GPR54 Antagonists

GPR54, a G protein-coupled receptor, plays a critical role in modulating sex hormones and is a target for the treatment of sex-hormone-dependent diseases. nih.gov Research has focused on developing small molecule antagonists for this receptor. While direct synthesis of GPR54 antagonist analogs from this compound is not explicitly detailed in the provided context, the synthesis of various substituted pyridine derivatives is a key strategy in medicinal chemistry. The development of 2-acylamino-4,6-diphenylpyridines as potent GPR54 antagonists highlights the importance of the substituted pyridine core in achieving high binding affinity and antagonistic activity. nih.govnih.gov The ability to synthesize a variety of substituted pyridines, a process in which a starting material like this compound could be valuable, is crucial for structure-activity relationship studies to optimize potency and pharmacokinetic properties. nih.gov

Role in Material Science

The application of this compound extends beyond the life sciences into the realm of material science. chemimpex.com The same reactivity that makes it a useful precursor for pharmaceuticals and agrochemicals also allows for its incorporation into novel materials with specific desired properties. chemimpex.com

Development of Novel Polymers and Coatings

The functional groups on this compound provide handles for polymerization reactions, enabling its use as a monomer or cross-linking agent in the development of new polymers and coatings. chemimpex.com The incorporation of the halogenated pyridine unit into a polymer backbone can impart specific properties such as thermal stability, flame retardancy, and altered surface characteristics. Research in this area explores the synthesis of polymers with tailored properties for a variety of applications.

Synthesis of Optoelectronic Materials

There is growing interest in the use of pyridine-containing compounds in the development of optoelectronic materials. The synthesis of multi-arylpyridines, which can be achieved through sequential cross-coupling reactions of halogenated pyridines, is a strategy for creating novel photophysically active compounds. While a direct link to this compound is not explicitly stated, the general synthetic strategies for creating such materials often rely on versatile, multi-functionalized building blocks.

Computational and Mechanistic Studies

Investigation of Reaction Mechanisms

The selective functionalization of the three halogen atoms on the pyridine (B92270) ring is a key feature of the chemistry of 2,6-dichloro-4-iodopyridine. Mechanistic investigations, often supported by computational modeling, are crucial for understanding and predicting the outcomes of its reactions.

This compound serves as a valuable substrate for sequential cross-coupling reactions, allowing for the stepwise introduction of different substituents. A notable example is the Sonogashira cross-coupling with terminal alkynes, which selectively occurs at the C-I bond. researchgate.netnih.gov This high chemoselectivity is attributed to the significant difference in bond dissociation energies between the C-I and C-Cl bonds, making the former more susceptible to oxidative addition by a palladium catalyst.

Computational studies are instrumental in dissecting such selectivity. Theoretical models can calculate the activation energies for competing reaction pathways, such as oxidative addition at the C-4 (iodo) versus the C-2/C-6 (chloro) positions. For instance, in a related polyhalogenated system, 4,6-dichloro-2-pyrone, theoretical studies confirmed that oxidative addition at the C-6 position was favored both kinetically and thermodynamically over the C-4 position, explaining the observed regioselectivity in its Sonogashira coupling. nih.gov A similar computational approach for this compound would involve modeling the transition states for the following key steps:

Oxidative addition of the Pd(0) catalyst to the C-I bond.

Oxidative addition of the Pd(0) catalyst to the C-Cl bond.

The calculated lower energy barrier for the first pathway provides a quantitative explanation for the experimentally observed selectivity. nih.gov Furthermore, factors such as the choice of catalyst, ligands, and reaction conditions can be computationally modeled to predict their influence on selectivity. nih.gov

Following the initial reaction at the iodo-position, the resulting 2,6-dichloro-4-substituted pyridine can undergo a second coupling reaction, such as a Negishi-like coupling, at one of the chloro-positions. researchgate.net DFT computations can model the entire catalytic cycle for such reactions, including oxidative addition, transmetalation, and reductive elimination, to understand the role of various components like organozinc reagents and catalyst-substrate interactions. researchgate.net

Table 1: Factors Influencing Selectivity in Cross-Coupling Reactions

| Factor | Influence on Selectivity | Computational Insight | Relevant Reaction |

|---|---|---|---|

| C-X Bond Strength | Weaker C-I bond reacts preferentially over stronger C-Cl bonds. | Calculation of bond dissociation energies (BDEs). | Sonogashira Coupling researchgate.net |

| Reaction Conditions | Base, solvent, and temperature can alter reaction pathways and favor one product over another. | Modeling of solvent effects and temperature-dependent free energy profiles. | General Cross-Coupling nih.gov |

| Ligand Effects | Steric and electronic properties of phosphine (B1218219) or other ligands on the metal catalyst influence which site can readily undergo oxidative addition. | Calculation of transition state energies with different ligand models. | Buchwald-Hartwig Amination researchgate.net |

| Electronic Nature of Substrate | The electron-deficient nature of the pyridine ring activates C2/C4/C6 positions for nucleophilic attack or oxidative addition. | Analysis of molecular electrostatic potential (MEP) maps and orbital energies (HOMO/LUMO). | SNAr Reactions nih.govrsc.org |

While this compound itself is achiral, it is a precursor for synthesizing chiral molecules where stereochemistry becomes critical. Computational studies are essential for predicting and rationalizing the stereochemical outcomes of such reactions. For example, if a chiral center is generated during a substitution reaction, computational models can determine the transition state energies for the formation of different stereoisomers. These calculations can reveal the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize one transition state over another, thereby controlling the stereoselectivity of the reaction. rsc.org

Theoretical Predictions of Reactivity

The reactivity of different sites within this compound can be predicted using theoretical calculations. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density primarily from the C-2, C-4, and C-6 positions. nih.gov This makes these positions susceptible to nucleophilic aromatic substitution (SNAr) and favorable for oxidative addition in cross-coupling catalysis. nih.govrsc.org

Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight the most electrophilic sites (typically colored blue or red) that are prone to nucleophilic attack. For this compound, the C-4 position is expected to be highly electrophilic, but the superior leaving group ability of iodide makes this site the most reactive in palladium-catalyzed reactions. researchgate.net In nucleophilic substitution reactions with various nucleophiles, the chlorine atoms are typically displaced. rsc.org

Structure-Reactivity Relationship Studies

The relationship between the structure of this compound and its chemical reactivity is a prime example of how substituent effects govern reaction outcomes. The molecule possesses three potential reaction sites for substitution or coupling, each with a different halogen.

The differential reactivity can be summarized as follows:

C-I Bond: The carbon-iodine bond is the weakest and most polarizable among the three carbon-halogen bonds. This makes the iodine atom an excellent leaving group and the preferred site for oxidative addition in metal-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Negishi couplings. researchgate.netnih.gov

C-Cl Bonds: The carbon-chlorine bonds are stronger and less reactive in cross-coupling catalysis compared to the C-I bond. However, the chlorine atoms can be displaced by strong nucleophiles via an SNAr mechanism or can participate in cross-coupling under more forcing conditions after the C-I bond has reacted. researchgate.netrsc.org

Studies on related halogenated pyridines have demonstrated the sensitivity of cross-coupling methods to both the steric and electronic nature of the coupling partners. For example, the success of Buchwald-Hartwig mono-N-arylation of dichloropyridine derivatives was shown to depend critically on the structure of the amine and the pyridine substrate. researchgate.net Such structure-reactivity relationships are systematically investigated by synthesizing a library of related compounds and evaluating their reactivity, often guided by computational predictions. rsc.org

Future Directions and Research Opportunities

Development of More Sustainable Synthetic Methods

The current synthesis of 2,6-dichloro-4-iodopyridine, while effective, often involves multi-step processes and the use of hazardous reagents. acs.org Future research is increasingly directed towards the development of more sustainable and environmentally friendly synthetic methods. This includes exploring "green chemistry" principles to reduce waste, minimize energy consumption, and utilize less toxic materials.

One promising avenue is the use of microwave-assisted synthesis. orgchemres.orggoogle.com Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. orgchemres.orggoogle.com For instance, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) and sodium iodide has been successfully achieved with high yields using microwave irradiation. orgchemres.org Similar approaches could be adapted for the synthesis of this compound, potentially from readily available starting materials like 2,6-dichloropyridine (B45657). google.com

Another area of focus is the development of catalytic systems that can promote the desired transformations with high efficiency and selectivity, thereby reducing the need for stoichiometric reagents that generate significant waste. scirp.org The use of recyclable catalysts, such as polyindole-supported TiO2 nanoparticles, in related pyridine (B92270) derivative syntheses points towards a potential green route for the production of this compound and its derivatives. scirp.org

Exploration of Novel Derivatization Pathways

The distinct reactivity of the chloro and iodo substituents on the pyridine ring allows for a wide range of derivatization reactions. acs.org The iodine at the 4-position is particularly susceptible to metal-catalyzed cross-coupling reactions, while the chlorine atoms at the 2- and 6-positions can be replaced through nucleophilic aromatic substitution. acs.orgresearchgate.net

Future research will likely focus on uncovering new and innovative ways to functionalize the this compound core. This could involve the use of novel catalysts to enable previously challenging transformations or to achieve even greater control over the regioselectivity of reactions. For example, the development of new palladium-tetraphosphine catalysts has already shown promise in the efficient coupling of heteroaryl halides with arylboronic acids. researchgate.net

Furthermore, exploring reactions that proceed under milder conditions is a key objective. This not only aligns with the principles of green chemistry but also expands the compatibility of these reactions with a broader range of functional groups, allowing for the synthesis of more complex and diverse molecules.

Application in Complex Natural Product Synthesis

The unique structural and reactive properties of this compound make it an attractive intermediate for the total synthesis of complex natural products. Its ability to serve as a scaffold for the introduction of multiple, different substituents in a controlled manner is highly valuable in constructing intricate molecular architectures. researchgate.net

While its use has been demonstrated in the synthesis of various substituted pyridines, its application in the total synthesis of complex, biologically active natural products remains an area with significant potential for exploration. Researchers are likely to target natural products containing a polysubstituted pyridine core, where the stepwise functionalization of this compound could provide a key strategic advantage.

Advanced Computational Modeling for Predictive Synthesis

The use of computational chemistry and molecular modeling is becoming increasingly integral to modern synthetic planning. In the context of this compound, computational tools can be employed to predict the reactivity of the different halogen substituents and to model the transition states of various reactions.

Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and reactivity of the molecule, helping to explain and predict the regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions. researchgate.net By understanding the underlying energetic factors that govern these reactions, chemists can make more informed decisions when designing synthetic routes, potentially reducing the amount of trial-and-error experimentation required.

Future research in this area will likely involve the development of more sophisticated and accurate predictive models. These models could take into account a wider range of reaction parameters, such as solvent effects and the influence of different catalysts, to provide even more reliable predictions of reaction outcomes. This will ultimately lead to more efficient and predictable syntheses of complex molecules derived from this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-dichloro-4-iodopyridine, and how are intermediates characterized?

- Methodological Answer : A scalable synthesis involves iodination of 2,6-dichloropyridine derivatives using iodine monochloride (ICl) under controlled conditions. Key intermediates are purified via column chromatography and characterized using -NMR and -NMR spectroscopy. For example, Suzuki-Miyaura cross-coupling with phenylboronic acid pinacol ester in MeCN/HO at 70°C yields 2,6-dichloro-4-phenylpyridine, confirmed by mass spectrometry .

Q. How can nucleophilic aromatic substitution (SNAr) be optimized for sequential functionalization of this compound?

- Methodological Answer : Stepwise substitution of chloro groups is achieved using tert-butylthiol and tert-butyl carbamate in DMF with CsCO as a base. Reaction monitoring via TLC and HPLC ensures selective substitution at the 4- and 6-positions. Deprotection with trifluoroacetic acid (TFA) or HCl yields intermediates like 6-amino-4-phenylpyridine-2-thiol .

Q. What purification techniques are recommended for isolating this compound derivatives?

- Methodological Answer : Column chromatography with hexane:EtOAc (85:15) is effective for isolating aryl-coupled products. For halogen-rich intermediates, recrystallization in ethanol or acetonitrile improves purity (>98%). Residual Pd catalysts are removed using Celite® filtration .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent at the 4-position lowers the oxidative addition barrier in Pd-catalyzed reactions (e.g., Suzuki coupling), but steric hindrance from chlorine atoms at 2,6-positions can impede transmetalation. DFT calculations suggest optimizing ligand choice (e.g., Xantphos) to stabilize Pd intermediates during reductive elimination .

Q. What strategies resolve low yields in one-pot multi-step functionalization of this compound?

- Methodological Answer : Sequential reactions require temperature and solvent control. For example, microwave-assisted synthesis at 150°C in acetic acid with AgCO as an oxidant enhances regioselective C–H arylation, achieving 70% yield for meta-substituted biaryls .

Q. How can contradictory data on deprotection methods for tert-butyl carbamate intermediates be reconciled?

- Methodological Answer : While TFA in CHCl (two-step) is standard, direct HCl treatment (one-step) simplifies the process but risks over-acidification. Comparative studies show adjusting HCl concentration (37% v/v) and reaction time (2–4 h) balances efficiency and yield (33–40%) .

Q. What analytical methods validate regioselective functionalization in this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR coupling patterns confirm substitution sites. For example, a singlet in -NMR at δ 7.45 ppm indicates symmetric substitution at the 4-position in 3-(2,6-dichloropyridin-4-yl)phenol .

Q. What mechanistic insights explain the catalytic inefficiency of this compound in reductive elimination steps?

- Methodological Answer : Computational studies reveal that the electron-withdrawing chlorine groups increase the energy barrier for reductive elimination. Using electron-rich ligands (e.g., PEPPSI-IPr) stabilizes the transition state, improving turnover frequency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.